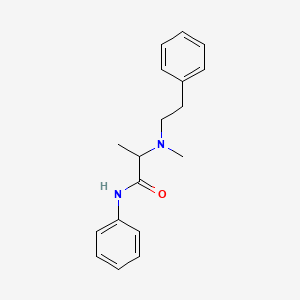
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea is an organic compound with the molecular formula C9H20N2O3 It is a derivative of urea, featuring two hydroxy groups and two methyl groups attached to the nitrogen atoms of the urea core
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea can be synthesized through the reaction of 2-amino-2-methylpropan-1,3-diol with urea. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific method used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can help achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
科学研究应用
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical reagent or as a component in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea involves its interaction with molecular targets and pathways within biological systems. The hydroxy and methyl groups may play a role in its binding affinity and specificity for certain enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1,3-Bis(hydroxymethyl)urea: This compound has two hydroxymethyl groups attached to the urea core.
1,3-Bis(1-phenylpropan-2-yl)urea: This compound features phenyl groups instead of hydroxy and methyl groups.
Uniqueness
1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea is unique due to the presence of both hydroxy and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups may provide distinct properties compared to other similar compounds.
属性
CAS 编号 |
162748-76-7 |
|---|---|
分子式 |
C9H20N2O3 |
分子量 |
204.27 g/mol |
IUPAC 名称 |
1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C9H20N2O3/c1-8(2,5-12)10-7(14)11-9(3,4)6-13/h12-13H,5-6H2,1-4H3,(H2,10,11,14) |
InChI 键 |
BQPUQZGYVLFVII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)NC(=O)NC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





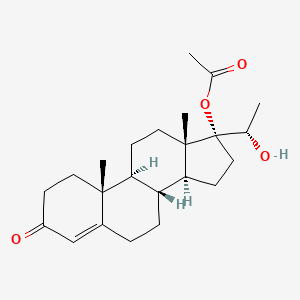
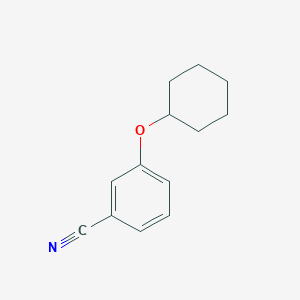

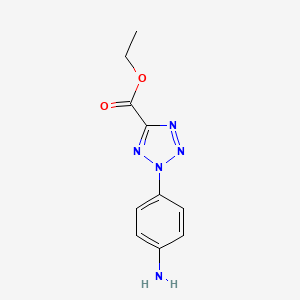
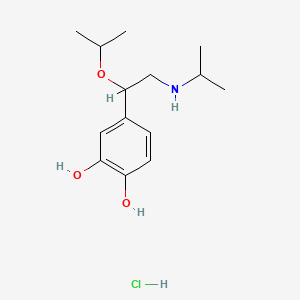
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)
